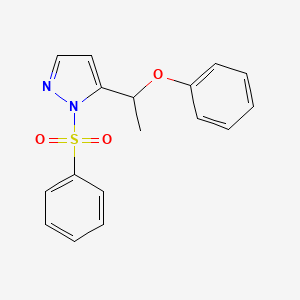

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAKUPWZFHYHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenoxyethylhydrazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxyethyl and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Features

The following table summarizes key structural attributes and biological activities of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole and related compounds:

Key Observations:

- Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound and the trifluoromethyl (CF3) group in analogs (e.g., celecoxib) enhance metabolic stability and modulate electronic properties.

- Solubility and Lipophilicity: Compound 2 () incorporates a galactose moiety, significantly improving aqueous solubility and cellular uptake compared to non-glycosylated analogs.

- Substituent Position and Conformation: The 3,4,5-trimethoxyphenyl group in the compound from introduces steric bulk and hydrogen-bonding capacity, which may enhance binding to hydrophobic pockets in enzymes.

Stability and Reactivity

- Tautomerism and Hydrogen Bonding : Hydroxypyrazole derivatives () exhibit tautomerism stabilized by intramolecular hydrogen bonds. The target compound’s substituents likely preclude such tautomerism, favoring a single stable conformation .

- Metabolic Susceptibility: Celecoxib’s methylphenyl and CF3 groups were optimized to reduce plasma half-life. The phenoxyethyl chain in the target compound may introduce metabolic soft spots (e.g., ether cleavage), necessitating further pharmacokinetic studies .

Biological Activity

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent antiproliferative effects against various cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values ranging from 0.07 μM to 49.85 μM against different tumor cell lines, indicating strong cytotoxic potential .

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some studies reporting inhibition percentages comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves the modulation of COX enzymes, which play a crucial role in the inflammatory response.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer progression . This inhibition can disrupt signaling pathways essential for tumor growth.

- Caspase Activation : Studies have shown that certain pyrazole analogs can modulate caspase activity, leading to apoptosis in cancer cells . This suggests a potential for developing therapies that leverage apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Screening : A study evaluated a series of pyrazole compounds against various cancer cell lines and found significant cytotoxicity, with some compounds exhibiting low micromolar IC50 values .

- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to inhibit cytokine production in vitro and in vivo models .

- Antimicrobial Activity : Certain pyrazole derivatives have also been tested for antimicrobial activity, showing effectiveness against bacterial strains such as E. coli and S. aureus .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Start with precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Phenoxyethyl Introduction : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the phenoxyethyl group. Optimize by varying catalysts (e.g., copper sulfate in THF/water mixtures) and reaction temperatures .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. Compare chemical shifts with computational predictions (e.g., DFT) for validation .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) and analyze dihedral angles between aromatic rings .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can the biological activity of this compound be initially screened?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Kinase Inhibition : Screen against kinase panels (e.g., p38 MAPK) via fluorescence polarization assays .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodology :

- Liquid-Liquid Extraction : Separate using ethyl acetate and water, adjusting pH for acidic/basic impurities .

- Flash Chromatography : Use silica gel with gradients of polar/nonpolar solvents (e.g., 20–50% ethyl acetate in hexane) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data obtained for this compound across different studies?

- Methodology :

- Solvent/Concentration Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data .

- Crystallographic Analysis : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What strategies are employed to study the potential tautomerism or conformational dynamics of this compound in different environments?

- Methodology :

- Variable-Temperature NMR : Monitor proton exchange between tautomers (e.g., keto-enol) in DMSO-d₆ from 25°C to 80°C .

- Solid-State Analysis : Compare X-ray structures (crystalline vs. amorphous) to identify dominant tautomeric forms .

- Solvent Polarity Studies : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. methanol) to track tautomer equilibrium .

Q. What computational methods are utilized to predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding modes with enzymes (e.g., carbonic anhydrase) .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns .

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups) to predict bioactivity trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (e.g., -F, -Cl) or methoxy groups at phenyl rings to assess electronic effects .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for kinase binding) via 3D alignment in MOE .

- In Vivo Testing : Evaluate lead compounds in rodent models for pharmacokinetics (e.g., bioavailability, half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.